molecular formula C10H12ClN B14884988 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride

1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride

Cat. No.: B14884988
M. Wt: 181.66 g/mol
InChI Key: UBQSANGLNBVOHC-UHFFFAOYSA-N
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Description

1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Wolff-Kishner reduction of 2-benzylidene-1-tetralone, which yields the desired cyclopropane-fused product . The reaction conditions often include the use of hydrazine and a strong base, such as potassium hydroxide, under high temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the cyclopropane or isoquinoline rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, and acids are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride is unique due to its specific fusion of a cyclopropane ring to an isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

1a,2,3,7b-tetrahydro-1H-cyclopropa[c]isoquinoline;hydrochloride

InChI

InChI=1S/C10H11N.ClH/c1-2-4-8-7(3-1)6-11-10-5-9(8)10;/h1-4,9-11H,5-6H2;1H

InChI Key

UBQSANGLNBVOHC-UHFFFAOYSA-N

Canonical SMILES

C1C2C1NCC3=CC=CC=C23.Cl

Origin of Product

United States

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